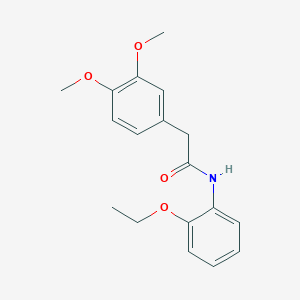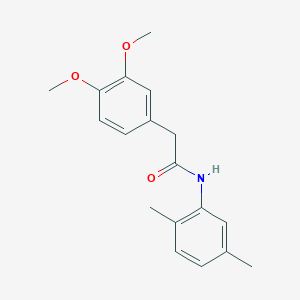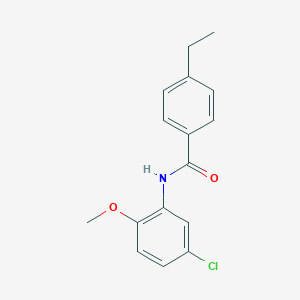
N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide, also known as CMEB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. CMEB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in various biological processes. For example, N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide has a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer effects. In addition to its effects on COX-2, N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide has also been shown to inhibit the activity of other enzymes and signaling pathways involved in cancer growth and inflammation. N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide has also been shown to have antioxidant effects, which may help to protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide in lab experiments is its relatively low cost and ease of synthesis. N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide is also stable under a variety of conditions, making it a useful tool for studying various biological processes. One limitation of using N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide is its relatively low potency compared to other compounds with similar effects, which may require higher concentrations to achieve the desired effects.
Future Directions
There are a number of future directions for research on N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide, including studies of its effects on other biological processes and its potential use in combination with other compounds for the treatment of various diseases. One area of particular interest is the development of N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide derivatives with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide and its potential side effects.
Synthesis Methods
N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide can be synthesized using a variety of methods, with the most common being the reaction of 5-chloro-2-methoxyaniline with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide as a white solid, which can then be purified using standard techniques such as recrystallization.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and pain. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for the development of new cancer therapies. In inflammation and pain research, N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide has been shown to have anti-inflammatory and analgesic effects, suggesting that it may be useful for the treatment of conditions such as arthritis and neuropathic pain.
properties
Molecular Formula |
C16H16ClNO2 |
|---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-3-11-4-6-12(7-5-11)16(19)18-14-10-13(17)8-9-15(14)20-2/h4-10H,3H2,1-2H3,(H,18,19) |
InChI Key |
ARNNQJNXYFWIFW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



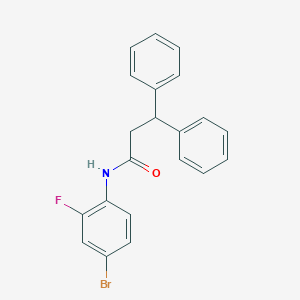

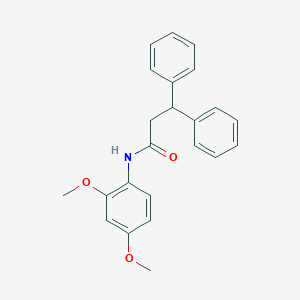

![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
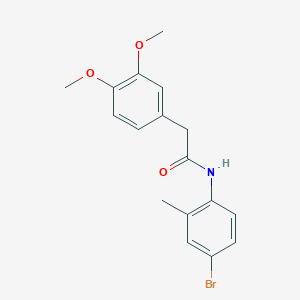
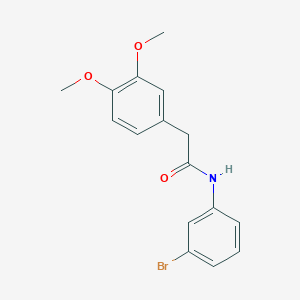
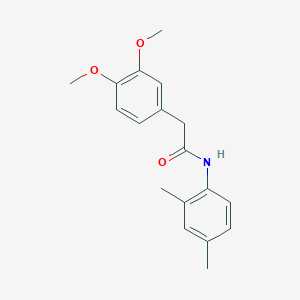

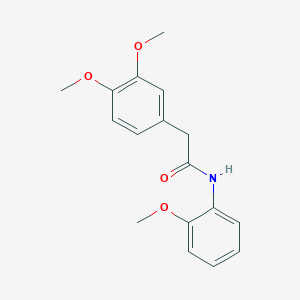
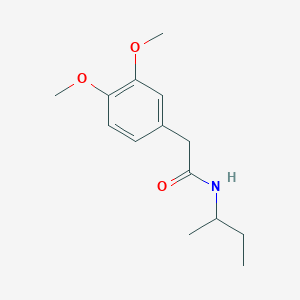
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291211.png)
